molecular formula C₉H₁₉NO B1145896 3-[(Dimethylamino)methyl]-2-hexanone CAS No. 10545-23-0

3-[(Dimethylamino)methyl]-2-hexanone

Cat. No.: B1145896
CAS No.: 10545-23-0
M. Wt: 157.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methyl]-2-hexanone is an organic compound with the molecular formula C10H21NO It is a ketone derivative that features a dimethylamino group attached to the hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methyl]-2-hexanone typically involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound under the influence of a copper-triphenylphosphine catalyst . The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents is optimized to maximize efficiency and minimize waste. The product is then purified through distillation or crystallization techniques to achieve the required industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-[(Dimethylamino)methyl]-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or ketones.

Scientific Research Applications

3-[(Dimethylamino)methyl]-2-hexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-2-hexanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to various biochemical transformations .

Properties

CAS No.

10545-23-0

Molecular Formula

C₉H₁₉NO

Molecular Weight

157.25

Origin of Product

United States

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